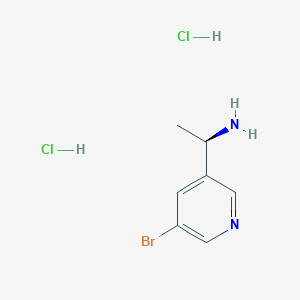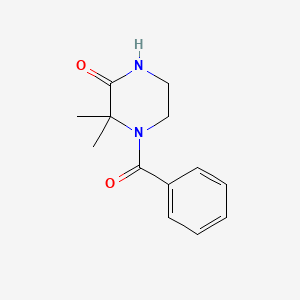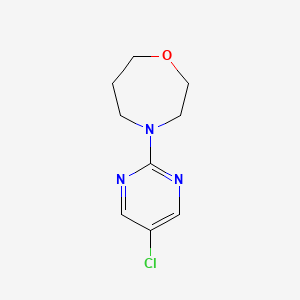![molecular formula C12H18FN B2703203 (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine CAS No. 1019530-90-5](/img/structure/B2703203.png)
(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine” is a chemical compound with the CAS Number: 1019530-90-5 . It has a molecular weight of 195.28 and its IUPAC name is N-[2-(2-fluorophenyl)ethyl]-2-butanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18FN/c1-3-10(2)14-9-8-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine” is a liquid at room temperature .Applications De Recherche Scientifique
Nucleophilic Reactions and Catalysis
Research has explored the nucleophilic attacks on carbon-carbon double bonds, highlighting the role of amine catalysis in such reactions. These studies suggest mechanisms where amines like (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine could potentially play a role in facilitating or catalyzing reactions through solvent-assisted or amine-catalyzed processes, enhancing the understanding of element effects in chemical reactions (Rappoport & Ta-Shma, 1971).
Noncovalent Interactions in Crystal Structures
Another area of application is the quantitative assessment of noncovalent interactions in crystal structures. Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, which share structural similarities with (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine, have provided insights into intra- and intermolecular interactions. These findings are crucial for understanding the stabilization mechanisms of crystal structures, which has implications for material design and pharmaceutical development (El-Emam et al., 2020).
Organic Photovoltaics and Solar Cells
In the field of energy, amines have been used as acceptor and cathode interfacial materials in polymer solar cells. Studies involving amine-based fullerenes, which are structurally related to (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine, demonstrate their potential in enhancing power conversion efficiency. This research contributes to the development of nano-structured organic solar cells and highlights the importance of electron mobility in these materials (Lv et al., 2014).
Electron Transport Layers in Solar Cells
Further, amines have found application in improving the performance of perovskite solar cells. Amino-functionalized polymers, for instance, have been shown to enhance electron extraction properties and reduce the work function of metal cathodes. This research opens up new avenues for fabricating high-efficiency solar cells using amine compounds as components of electron transport layers (Sun et al., 2016).
Enzymatic Kinetic Resolution
Amines also play a crucial role in enzymatic processes. The kinetic resolution of primary amines, including those structurally similar to (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine, has been optimized using enzymes. This process is significant for producing enantiomerically pure compounds, which have applications ranging from pharmaceuticals to fine chemicals (Nechab et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-10(2)14-9-8-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHHTABTMSFBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)
![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)



![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)
![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)
![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)


![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2703140.png)

